

# "physicochemical properties of Methyl 6-hydroxy-1H-indole-2-carboxylate"

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Methyl 6-hydroxy-1H-indole-2-carboxylate

Cat. No.: B048833

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## An In-depth Technical Guide to Methyl 6-hydroxy-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Methyl 6-hydroxy-1H-indole-2-carboxylate** is an organic compound belonging to the indole class of heterocyclic molecules. The indole scaffold is a core structural component in numerous biologically active compounds, including pharmaceuticals and natural products. This technical guide provides a comprehensive overview of the available physicochemical properties, general synthetic approaches, and methods for property determination relevant to **Methyl 6-hydroxy-1H-indole-2-carboxylate**. Due to the limited availability of experimental data for this specific molecule, this guide also includes information on closely related indole derivatives to provide a comparative context.

### Physicochemical Properties

Comprehensive experimental data for the physicochemical properties of **Methyl 6-hydroxy-1H-indole-2-carboxylate** are not readily available in the public domain. However, predicted values and data from isomeric and related compounds can offer valuable insights.

Table 1: Physicochemical Data for **Methyl 6-hydroxy-1H-indole-2-carboxylate** and Related Compounds

Property	Methyl 6-hydroxy-1H-indole-2-carboxylate	Methyl 4-Hydroxy-2-methyl-1H-indole-6-carboxylate[1]	Methyl indole-6-carboxylate[2]	Methyl indole-2-carboxylate[3]
CAS Number	116350-38-0	1553225-70-9	50820-65-0	1202-04-6
Molecular Formula	C <sub>10</sub> H <sub>9</sub> NO <sub>3</sub>	C <sub>11</sub> H <sub>11</sub> NO <sub>3</sub>	C <sub>10</sub> H <sub>9</sub> NO <sub>2</sub>	C <sub>10</sub> H <sub>9</sub> NO <sub>2</sub>
Molecular Weight ( g/mol )	191.18	205.21	175.18	175.18
Melting Point (°C)	Data not available	~148–149	76-80	151
Boiling Point (°C)	Data not available	Data not available	Data not available	331.7±15.0 (Predicted)
logP (Predicted)	2.1 (XlogP)	Data not available	Data not available	Data not available
Water Solubility	Data not available	Slightly soluble (2.5 g/L at 25 °C)	Data not available	470 mg/L (25 °C)
pKa (Predicted)	Data not available	Data not available	Data not available	14.97±0.30

## Experimental Protocols

Detailed experimental protocols for the synthesis and determination of physicochemical properties of **Methyl 6-hydroxy-1H-indole-2-carboxylate** are not explicitly described in the reviewed literature. However, general methodologies for the synthesis of indole derivatives and the characterization of their properties are well-established.

## General Synthesis of Indole-2-carboxylates

The synthesis of indole derivatives can be achieved through various established methods. The choice of method often depends on the desired substitution pattern on the indole ring.

1. Fischer Indole Synthesis: This is a widely used method that involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. For the synthesis of a 2-carboxylate derivative, a pyruvate ester is typically used.

#### Logical Workflow for Fischer Indole Synthesis

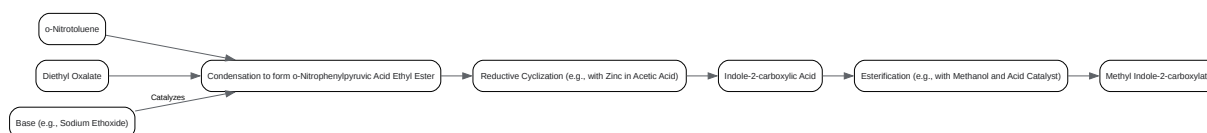


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Caption: General workflow of the Fischer Indole Synthesis.

2. Reissert Indole Synthesis: This method involves the condensation of o-nitrotoluene with diethyl oxalate in the presence of a base, followed by reductive cyclization to form the indole-2-carboxylic acid, which can then be esterified.

#### Experimental Workflow for Reissert Indole Synthesis



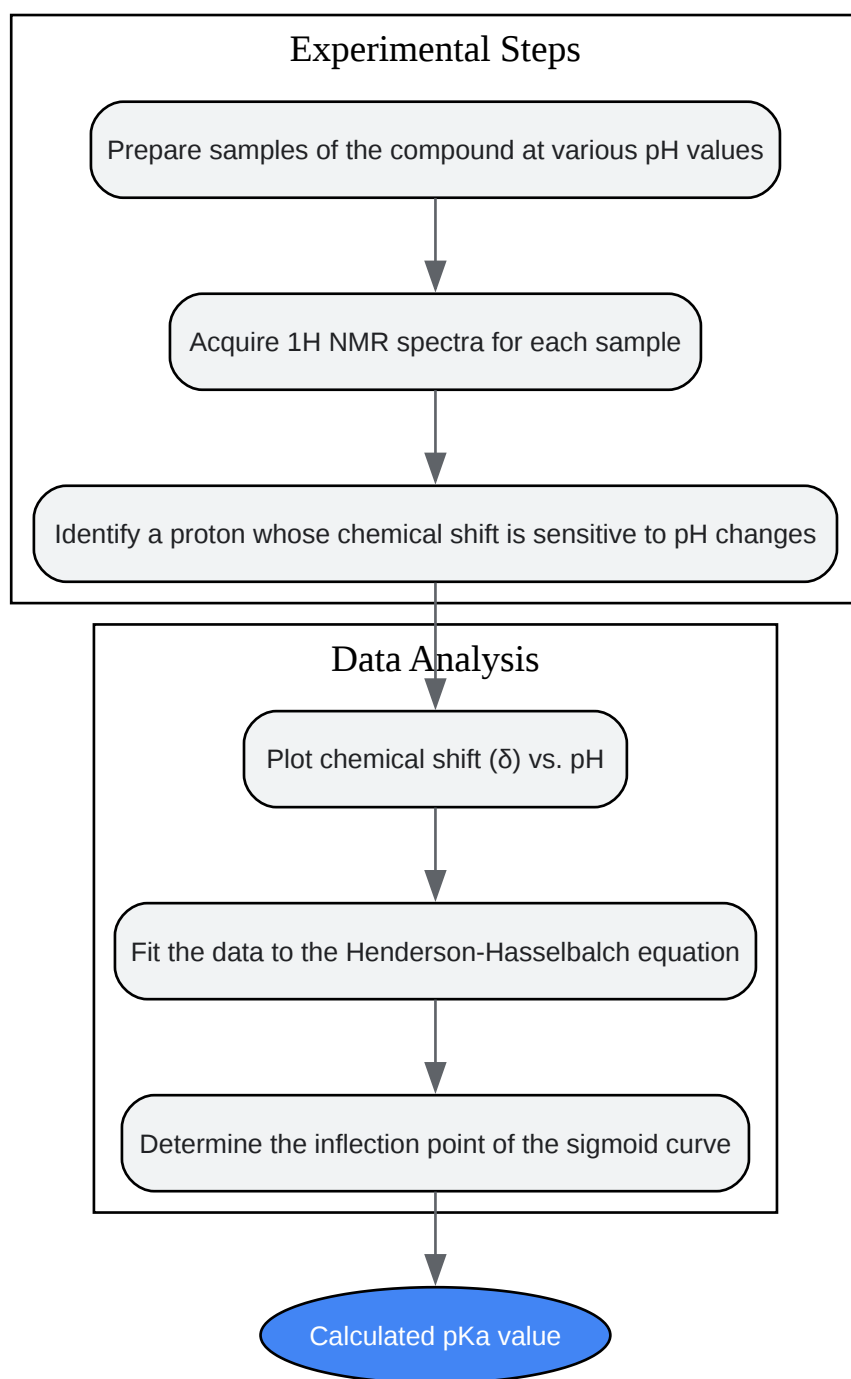
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Caption: General workflow of the Reissert Indole Synthesis.

## Determination of Physicochemical Properties

- 1. Melting Point:** The melting point is typically determined using a capillary melting point apparatus. The crystalline solid is packed into a capillary tube and heated, and the temperature range over which the solid melts is recorded.
- 2. Solubility:** Solubility is determined by adding a known amount of the compound to a specific volume of a solvent (e.g., water, ethanol, DMSO) at a constant temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved compound is measured, often by UV-Vis spectroscopy or HPLC.
- 3. Partition Coefficient (logP):** The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The "shake-flask" method is a common technique where the compound is dissolved in a mixture of octanol and water. After separation of the two phases, the concentration of the compound in each phase is determined to calculate the partition coefficient.
- 4. Acidity Constant (pKa):** The pKa can be determined by various methods, including potentiometric titration, UV-Vis spectroscopy, or NMR spectroscopy.<sup>[4]</sup>
  - Potentiometric Titration:** A solution of the compound is titrated with a standard acid or base, and the pH is measured as a function of the titrant volume. The pKa is determined from the midpoint of the titration curve.
  - NMR Spectroscopy:** The chemical shifts of certain protons in a molecule can be pH-dependent. By acquiring NMR spectra at different pH values, a titration curve of chemical shift versus pH can be generated, and the pKa can be calculated from this curve.<sup>[4]</sup>

Logical Relationship for pKa Determination via NMR



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Caption: Workflow for determining pKa using NMR spectroscopy.

## Biological Activity

There is limited specific information available on the biological activity of **Methyl 6-hydroxy-1H-indole-2-carboxylate**. However, the indole-2-carboxylate scaffold is of interest in medicinal chemistry. For instance, certain derivatives of indole-2-carboxylate have been investigated as antagonists of the N-methyl-D-aspartate (NMDA) receptor at the glycine recognition site, suggesting potential applications in neurological disorders.[5] Additionally, the structurally related 5,6-dihydroxyindole-2-carboxylic acid is a biosynthetic precursor to melanins and has been the subject of biological activity studies. It is plausible that **Methyl 6-hydroxy-1H-indole-2-carboxylate** could serve as a valuable intermediate in the synthesis of more complex, biologically active molecules. Further research is required to elucidate the specific biological profile of this compound.

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## References

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- To cite this document: BenchChem. ["physicochemical properties of Methyl 6-hydroxy-1H-indole-2-carboxylate"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b048833#physicochemical-properties-of-methyl-6-hydroxy-1h-indole-2-carboxylate]

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